molecular formula C5H2ClF3N2 B1588905 4-Chloro-6-(trifluoromethyl)pyrimidine CAS No. 37552-81-1

4-Chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B1588905
CAS RN: 37552-81-1
M. Wt: 182.53 g/mol
InChI Key: TYSPDLZOMUDHQZ-UHFFFAOYSA-N
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Patent
US05714438

Procedure details

Phenylphosphonic dichloride (107 ml) and 4-trifluoromethylpyrimidin-6-one (103 g) were heated at 130° C. under nitrogen for 30 minutes. The reaction was cooled to room temperature and the reaction flask was equipped with a short path distillation head. The bath temperature was raised to about 200° C. and the product distilled out of the reaction mixture. Fractional distillation of this material gave 80.8 g of 4-chloro-6-trifluoromethylpyrimidine as a colorless liquid (b.p.=134°-136° C. @ 760 mm Hg).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:4]=[CH:5][NH:6][C:7](=O)[CH:8]=1.C1(P(Cl)([Cl:20])=O)C=CC=CC=1>>[Cl:20][C:7]1[CH:8]=[C:3]([C:2]([F:11])([F:10])[F:1])[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
FC(C=1N=CNC(C1)=O)(F)F
Name
Quantity
107 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction flask was equipped with a short path distillation head
TEMPERATURE
Type
TEMPERATURE
Details
The bath temperature was raised to about 200° C.
DISTILLATION
Type
DISTILLATION
Details
the product distilled out of the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this material

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 80.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.